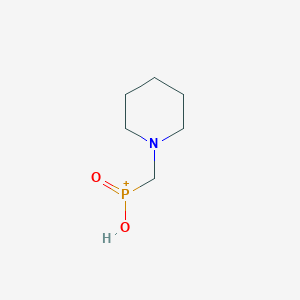
3-iodo-1H-indole-2-carbonitrile
Vue d'ensemble
Description
“3-iodo-1H-indole-2-carbonitrile” is an indole-based chemical compound. It has a molecular formula of C9H5IN2 and a molecular weight of 268.05 g/mol . This compound has been attracting attention in various scientific fields due to its diverse range of physical, chemical, and biological properties.
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body . The synthesis of indole derivatives has attracted the attention of the chemical community . A new methodology has been developed for the synthesis of 3-amino-1H-indole-2-carboxylates .
Molecular Structure Analysis
The molecular structure of “3-iodo-1H-indole-2-carbonitrile” is based on the indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The compound has a molecular formula of C9H5IN2 .
Chemical Reactions Analysis
Indoles are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Physical And Chemical Properties Analysis
“3-iodo-1H-indole-2-carbonitrile” has a molecular weight of 268.05 g/mol . It has been attracting attention in various scientific fields due to its diverse range of physical, chemical, and biological properties.
Applications De Recherche Scientifique
1. Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles
- Application Summary : This research focuses on the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles .
- Methods of Application : The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
- Results or Outcomes : The research resulted in the successful synthesis of a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
2. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives, including 3-iodo-1H-indole-2-carbonitrile, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results or Outcomes : The outcomes also vary, but in general, indole derivatives have been found to exhibit a wide range of biological activities .
3. Preparation of Tryptophan Dioxygenase Inhibitors
- Application Summary : 3-iodo-1H-indole-2-carbonitrile is used as a reactant for intramolecular oxidative C-H coupling reactions with applications in medium-ring synthesis techniques and for the preparation of tryptophan dioxygenase inhibitors .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these reactions are the production of tryptophan dioxygenase inhibitors, which have potential applications as anticancer immunomodulators .
4. Synthesis of 1H-Indole-2-carbonitriles
- Application Summary : This research focuses on the synthesis of new highly functionalized 1H-indole-2-carbonitriles via cross-coupling reactions .
- Methods of Application : The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
- Results or Outcomes : The research resulted in the successful synthesis of a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
5. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results or Outcomes : The outcomes also vary, but in general, indole derivatives have been found to exhibit a wide range of biological activities .
6. Glucose Electrooxidation
- Application Summary : The search for metal-free anode catalysts for glucose electrooxidation is crucial for cost reduction and commercialization of Direct Glucose Fuel Cells (DGFCs) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these reactions are the production of metal-free anode catalysts for glucose electrooxidation .
4. Synthesis of Highly Functionalized 1H-Indole-2-carbonitriles
- Application Summary : This research focuses on the synthesis of new highly functionalized 1H-indole-2-carbonitriles via cross-coupling reactions .
- Methods of Application : The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
- Results or Outcomes : The research resulted in the successful synthesis of a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .
5. Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application : The specific methods of application or experimental procedures vary depending on the specific biological activity being studied .
- Results or Outcomes : The outcomes also vary, but in general, indole derivatives have been found to exhibit a wide range of biological activities .
6. Glucose Electrooxidation
- Application Summary : The search for metal-free anode catalysts for glucose electrooxidation is crucial for cost reduction and commercialization of Direct Glucose Fuel Cells (DGFCs) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of these reactions are the production of metal-free anode catalysts for glucose electrooxidation .
Orientations Futures
Indole derivatives have gained considerable attention in recent years because of their great importance in biological sciences . They are effective precursors for the synthesis of various indole-fused polycycles . As a metal-free catalyst, “3-iodo-1H-indole-2-carbonitrile” may be a good candidate as an electrocatalyst for glucose electrooxidation .
Propriétés
IUPAC Name |
3-iodo-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEVAWNETZNAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453139 | |
| Record name | 3-iodo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-1H-indole-2-carbonitrile | |
CAS RN |
51796-65-7 | |
| Record name | 3-iodo-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1312263.png)
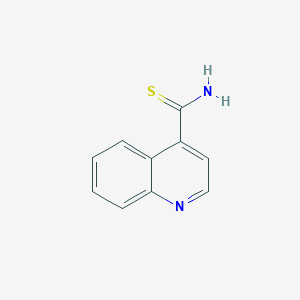
![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)
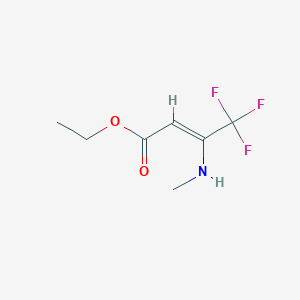

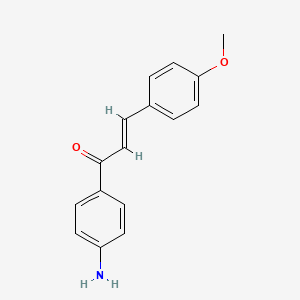


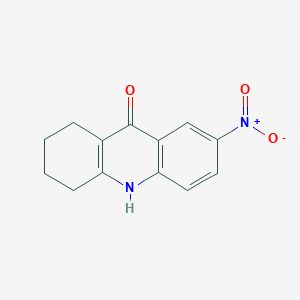



![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)
